molecular formula C17H14N6O3 B2962783 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) CAS No. 604754-48-5

5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI)

Cat. No.: B2962783
CAS No.: 604754-48-5
M. Wt: 350.338
InChI Key: TXLQPMHFJNKQRJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility. Its structure combines a pyrazolo-pyrimidine core with a phenyl group at position 1, an oxo group at position 4, and an acetamide side chain substituted with a 5-methyl-3-isoxazolyl moiety.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3/c1-11-7-14(21-26-11)20-15(24)9-22-10-18-16-13(17(22)25)8-19-23(16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLQPMHFJNKQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with pyrimidine precursors in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Investigated for its therapeutic potential in treating various cancers by inhibiting cyclin-dependent kinases (CDKs).

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Limitations

  • Target Compound: Limited direct biological data are available, necessitating further studies to confirm its hypothesized kinase inhibition.
  • Structural-Activity Relationships (SAR) : The 5-methyl-3-isoxazolyl group’s electron-withdrawing properties may enhance binding affinity compared to bulkier substituents (e.g., benzodioxol) .
  • Contradictions: Some pyrazolo-pyrimidines exhibit overestimated bioactivity in assays like XTT (e.g., nonyl 3,4-D), underscoring the need for complementary methods (e.g., SEM, colony counting) .

Biological Activity

5H-Pyrazolo[3,4-d]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the realm of anticancer research. This article focuses on the biological activity of the compound 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI) , exploring its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. For instance, derivatives have been synthesized via the reaction of hydrazines with various carbonyl compounds followed by cyclization reactions. Characterization is often performed using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm structural integrity.

Antitumor Activity

Numerous studies have evaluated the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. A significant study demonstrated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : Compounds showed IC50 values ranging from 2.89 µM to 24 µM. Notably, compound 5i was identified as a strong EGFR/VGFR2 inhibitor with significant tumor growth inhibition and induction of apoptosis in MCF-7 cells .
  • Mechanism of Action : The anticancer activity is attributed to multiple mechanisms including:
    • Inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) signaling pathways .
    • Induction of cell cycle arrest and apoptosis through caspase activation .
CompoundIC50 (µM)Cancer Cell LineMechanism
5i2.89MCF-7EGFR inhibition, apoptosis induction
13a23MCF-7Tyrosine kinase inhibition
12b9.87MDA-MB-468Cell cycle arrest at S phase

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promise in other areas:

  • Antiparasitic and Antifungal Activities : Some derivatives display significant activity against parasitic infections and fungal pathogens .
  • Anti-inflammatory Effects : Certain compounds have been investigated for their ability to inhibit COX enzymes, suggesting potential use in inflammatory diseases .

Case Studies

  • Case Study on MCF-7 Cells : A recent study found that compound 12b significantly increased apoptosis levels in MDA-MB-468 cells (18.98-fold compared to control) and induced G2/M phase cell cycle arrest . This highlights its potential as a lead compound for further development.
  • Target Selectivity Analysis : In a comparative study of various derivatives against a panel of cancer-related targets (EGFR, VEGFR), compounds such as 5b showed a high selectivity index over other targets, indicating their potential for targeted therapy .

Q & A

Q. What are optimized synthetic routes for 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide derivatives?

  • Methodological Answer : The synthesis of pyrazolo-pyrimidine derivatives typically involves cyclocondensation or coupling reactions. For example, 4-amino-pyrazolo[3,4-d]pyrimidine derivatives can be synthesized by reacting formimidate intermediates (e.g., ethyl N-(4-cyano-1-aryl-1H-pyrazol-5-yl)formimidate) with ammonia under reflux conditions . Optimization includes:
  • Reagent Selection : Use of trimethyl orthoformate for formimidate formation .
  • Coupling Conditions : EDCl, DMAP, and HOBt in DMF for amide bond formation .
  • Purification : Ethanol-DMF recrystallization for high-purity yields .

Q. How can spectroscopic methods (NMR, MS) be employed for structural characterization?

  • Methodological Answer : Structural elucidation requires a combination of techniques:
  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • IR Spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
    Cross-referencing with synthetic intermediates (e.g., nitrile precursors at ~2200 cm⁻¹ in IR) ensures accuracy .

Q. What are the key physicochemical properties (e.g., LogD, pKa) of this compound?

  • Methodological Answer : Critical properties include:
  • LogD (pH 7.4) : -0.89 (indicates moderate hydrophilicity) .
  • pKa : 8.87 (suggests weak basicity, relevant for solubility and bioavailability) .
  • Polar Surface Area (PSA) : 70.14 Ų (predicts membrane permeability) .
    These properties guide solvent selection (e.g., DMF for reactions) and biological assay design .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or missing MS fragments) require:
  • Multi-Step Validation : Compare intermediates (e.g., nitrile vs. amide derivatives) to isolate anomalies .
  • Isotopic Labeling : Use 15N-labeled precursors to confirm nitrogen connectivity in pyrimidine rings .
  • Computational Modeling : DFT calculations to predict NMR shifts and verify experimental data .

Q. What strategies enhance solubility and bioavailability without altering core pharmacophores?

  • Methodological Answer : Derivatization approaches include:
  • PEGylation : Introduce polyethylene glycol chains via acetamide sidechains to improve aqueous solubility .
  • Salt Formation : Utilize the weakly basic pKa (8.87) to form hydrochloride salts .
  • Prodrug Design : Mask polar groups (e.g., oxo-moieties) with enzymatically cleavable esters .

Q. How can molecular docking predict binding interactions with biological targets?

  • Methodological Answer : For hypothesized targets (e.g., kinases or purine-binding enzymes):
  • Ligand Preparation : Optimize 3D conformations using software like AutoDock Vina, accounting for tautomeric states .
  • Target Selection : Prioritize proteins with conserved pyrimidine-binding pockets (e.g., adenine phosphoribosyltransferase) .
  • Validation : Compare docking scores with experimental IC50 values from kinase inhibition assays .

Q. How to design reaction mechanisms for regioselective functionalization of the pyrazolo-pyrimidine core?

  • Methodological Answer : Regioselectivity is controlled by:
  • Electrophilic Substitution : Nitration at the 4-position of the pyrimidine ring due to electron-withdrawing acetamide groups .
  • Nucleophilic Attack : Use bulky bases (e.g., DBU) to direct alkylation to the N1-position over N3 .
  • Cross-Coupling : Suzuki-Miyaura reactions at the 5-phenyl group using Pd catalysts .

Data Contradiction Analysis

Q. How to address conflicting yields in multi-step syntheses (e.g., Method A vs. B)?

  • Methodological Answer : Variability arises from:
  • Reaction Kinetics : Longer reflux times (e.g., 8 hours vs. 5 hours) improve cyclization but risk decomposition .
  • Catalyst Efficiency : EDCl/HOBt outperforms carbodiimide-alone systems in amide coupling .
  • Purification Losses : Ethanol-DMF recrystallization may discard soluble byproducts, reducing apparent yields .

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